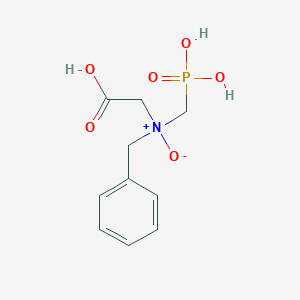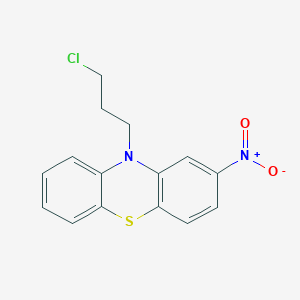
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloropropyl group and a nitro group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride or sodium amide . The nitro group can be introduced through nitration reactions using nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to act on dopamine receptors, particularly D2 receptors, which are implicated in psychiatric conditions . The nitro group may also contribute to the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
- 10-(3-Chloropropyl)-10H-phenothiazine
- 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine
- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
Comparison: 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is unique due to the presence of both the chloropropyl and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit enhanced antimicrobial and anticancer properties due to the nitro group’s ability to form reactive intermediates.
Eigenschaften
CAS-Nummer |
58271-64-0 |
|---|---|
Molekularformel |
C15H13ClN2O2S |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
10-(3-chloropropyl)-2-nitrophenothiazine |
InChI |
InChI=1S/C15H13ClN2O2S/c16-8-3-9-17-12-4-1-2-5-14(12)21-15-7-6-11(18(19)20)10-13(15)17/h1-2,4-7,10H,3,8-9H2 |
InChI-Schlüssel |
WWCVULFZXJGTQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




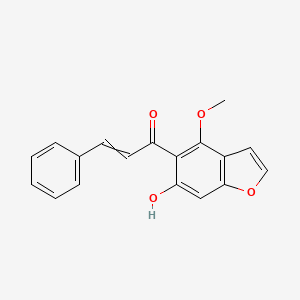
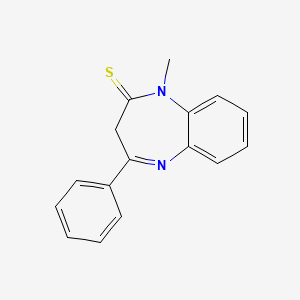


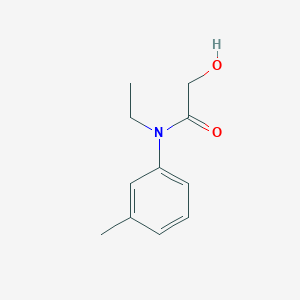
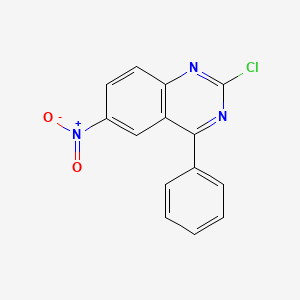
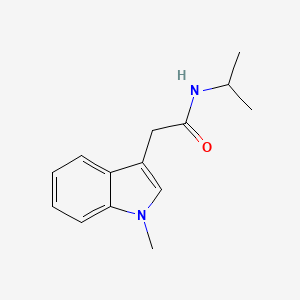
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
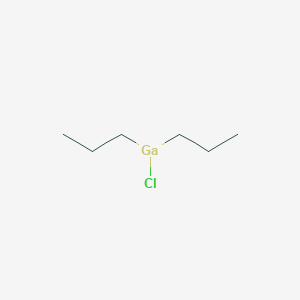
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)

